![molecular formula C22H20N4O2 B2718221 N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941890-72-8](/img/structure/B2718221.png)

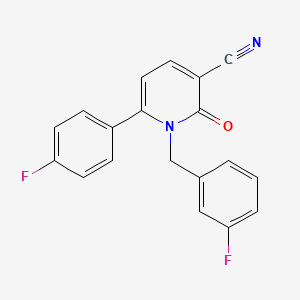

N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are frequently used structures in drug research due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Molecular Structure Analysis

The molecular structure of these compounds is complex and depends on the specific substituents at various positions on the pyrazolo[3,4-b]pyridine core . The QSAR modelling was performed on thirty-five (35) newly discovered compounds of N- (2-phenoxy) ethyl imidazo [1,2-a] pyridine-3-carboxamide (IPA) to predict their biological activities .

Chemical Reactions Analysis

The chemical reactions of these compounds can be quite diverse. For example, amide bond formation can be regarded as a substantial part of organic and medicinal chemistry . There are a myriad of synthetic methods available in the realm of amidation such as carboxylic acid activation, amine activation, and transamidation .

Physical and Chemical Properties Analysis

These compounds contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound belonging to the broader family of pyrazolopyrimidine derivatives. These compounds have been synthesized and evaluated for various biological activities, highlighting their potential in scientific research applications.

A study by Rahmouni et al. (2016) discusses the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This study provides insights into the potential therapeutic applications of these compounds in treating cancer and inflammatory diseases. The compounds exhibited cytotoxic activity against HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) cell lines, as well as 5-lipoxygenase inhibition activity, which could be beneficial in the treatment of diseases like asthma and arthritis. The structure-activity relationship (SAR) was also explored, offering valuable information for the design of new compounds with enhanced activity (Rahmouni et al., 2016).

Antimicrobial Activity

Another aspect of research focuses on the antimicrobial properties of related compounds. Gad-Elkareem et al. (2011) synthesized and assessed the antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. These compounds were tested in vitro for their antimicrobial activities, highlighting the role of pyrazolopyridine derivatives in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Cytotoxicity and Cancer Research

Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies are crucial for understanding the potential of pyrazolopyrimidine derivatives in cancer research, offering a foundation for the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

Fungicidal Applications

Research by Huppatz (1985) on the synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, a systemic fungicide, further expands the application scope of these compounds. The study describes the synthesis and fungicidal activity of pyrazolo[1,5-a]pyrimidine derivatives against Basidiomycete species, offering insights into the development of new fungicides (Huppatz, 1985).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels . More research is required to understand the specific effects of this compound.

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds

Orientations Futures

The future directions in the study of these compounds could involve further exploration of their potential uses in medicinal chemistry, particularly given their wide range of biological activities . More research is needed to fully elucidate the effects of these compounds on renal fibrosis and kidney function .

Propriétés

IUPAC Name |

N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-3-15-9-7-8-12-18(15)24-22(28)17-13-23-21-19(20(17)27)14(2)25-26(21)16-10-5-4-6-11-16/h4-12,14,17,19,21,23,25H,3,13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVYOQUUHNBVRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CNC3C(C2=O)C(NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2718139.png)

![4-{[1-(3-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2718140.png)

![1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2718146.png)

![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)

![Tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B2718153.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B2718157.png)

![Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2718158.png)

![N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B2718159.png)